

# Introduction: Beyond a Single Formula

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## Compound of Interest

Compound Name: 2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Cat. No.: B2894703

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The molecular formula C<sub>9</sub>H<sub>8</sub>FNO represents not a single entity, but a diverse landscape of structural isomers, each with unique chemical properties, reactivity, and potential applications. For researchers in drug development, understanding this diversity is paramount. The presence of a fluorine atom, an aromatic ring, and either an amide or oxime functional group within this compact formula creates a rich scaffold for medicinal chemistry. The strategic placement of fluorine, in particular, is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.<sup>[1][2][3][4][5][6]</sup>

This guide provides an in-depth exploration of the C<sub>9</sub>H<sub>8</sub>FNO isomers. It moves beyond a simple listing of names to deconstruct the logic of their nomenclature, detail their synthesis, and provide field-proven insights into their application, grounded in authoritative references.

## Part 1: The Foundation of Identity - IUPAC

### Nomenclature for C<sub>9</sub>H<sub>8</sub>FNO Isomers

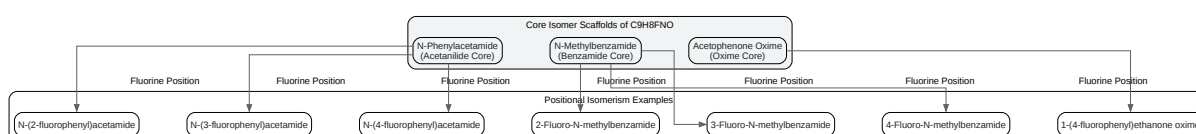
The specific arrangement of atoms within the C<sub>9</sub>H<sub>8</sub>FNO formula dictates the compound's function and, critically, its formal identity. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these isomers, ensuring unambiguous communication. The most prevalent isomers of C<sub>9</sub>H<sub>8</sub>FNO fall into two main classes: substituted amides and oximes.

**1.1 Amide Nomenclature:** Amides are named as derivatives of carboxylic acids by replacing the '-oic acid' or '-ic acid' suffix with '-amide'.<sup>[7][8][9]</sup> Substituents on the nitrogen atom are

designated with the locant N-.[8] For amides where the carbonyl group is attached to a ring, the suffix '-carboxamide' is used.[7][10]

**1.2 Oxime Nomenclature:** Oximes are typically named by adding the word "oxime" after the name of the corresponding aldehyde or ketone. For isomers derived from ketones, this results in names like "ethanone oxime".[11] Stereoisomerism (E/Z) is a key consideration for oximes due to the restricted rotation around the C=N double bond.

The following diagram illustrates the core structural differences between the primary isomer classes of C<sub>9</sub>H<sub>8</sub>FNO.



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Figure 1: Core isomeric scaffolds of C<sub>9</sub>H<sub>8</sub>FNO and examples of positional isomers.

## Part 2: A Deep Dive into Key Isomer Classes

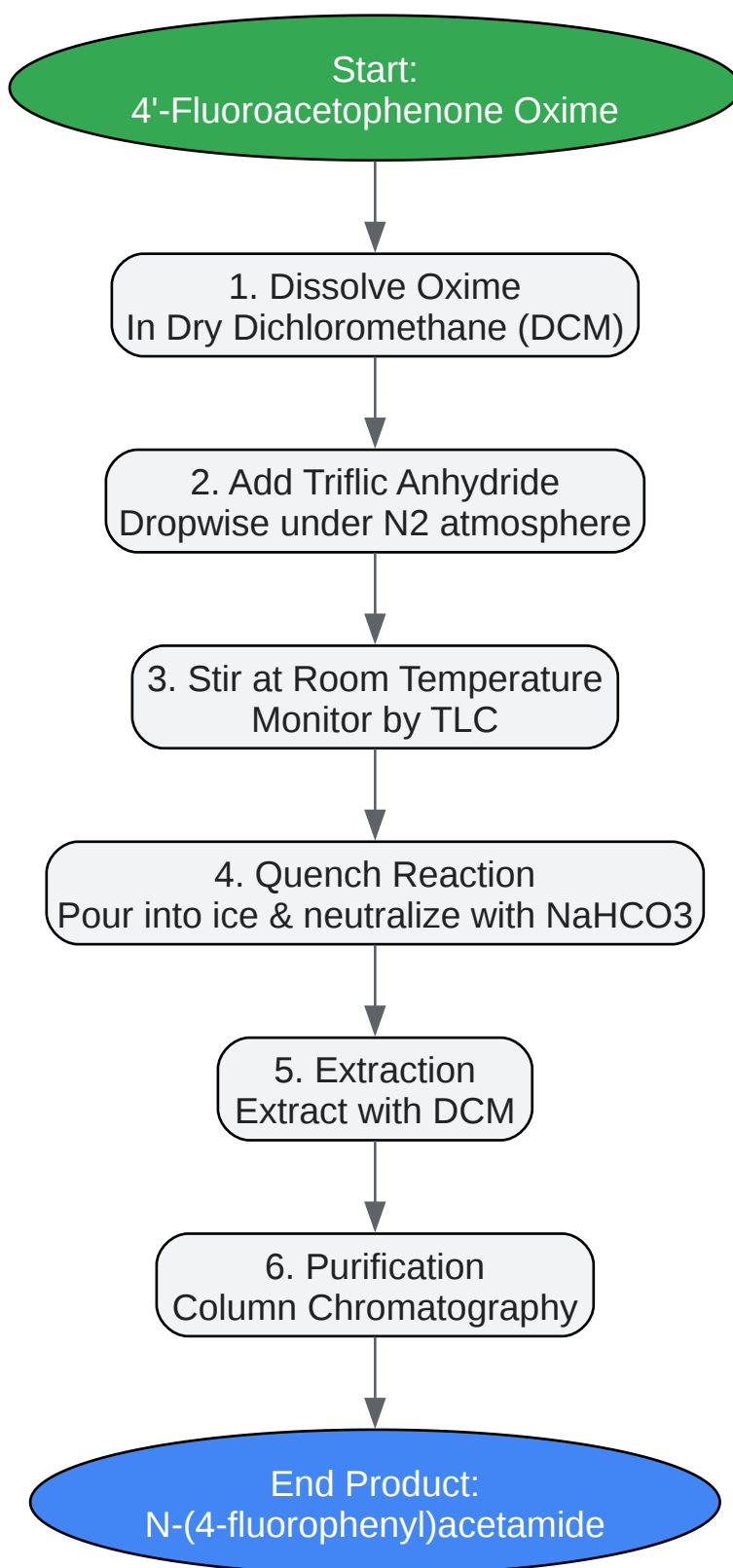
To illustrate the technical nuances of this molecular formula, we will explore three prominent classes of isomers in detail.

### Class I: N-(Fluorophenyl)acetamides

This class, often referred to as fluoroacetanilides, represents a fundamental scaffold in medicinal chemistry. The position of the fluorine atom on the phenyl ring significantly impacts the molecule's electronic properties and biological interactions.

**Nomenclature Deconstructed:** The IUPAC name N-(4-fluorophenyl)acetamide precisely defines the structure.<sup>[12]</sup> "Acetamide" denotes the CH<sub>3</sub>CONH- group as the principal functional group. "N-phenyl" indicates a phenyl ring is attached to the nitrogen. "(4-fluoro)" specifies that a fluorine atom is at the para-position (carbon 4) of that phenyl ring.

**Synthesis Protocol: Beckmann Rearrangement** A common and efficient method for synthesizing N-substituted amides is the Beckmann rearrangement of a ketoxime. This reaction proceeds via an acid-catalyzed rearrangement of the oxime to its corresponding amide.



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Figure 2: General workflow for the synthesis of N-(4-fluorophenyl)acetamide.

## Detailed Step-by-Step Methodology:[13]

- **Preparation:** An oven-dried round-bottom flask is charged with the starting ketoxime, 1-(4-fluorophenyl)ethanone oxime (1.0 eq), and dissolved in dry dichloromethane (DCM).
- **Reagent Addition:** Trifluoromethanesulfonic (triflic) anhydride (1.0 eq) dissolved in dry DCM is added dropwise to the stirred solution under a nitrogen atmosphere over 10-15 minutes.
- **Reaction:** The mixture is stirred at room temperature. The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- **Work-up:** Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a 10% aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous sodium sulfate and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N-(4-fluorophenyl)acetamide.

## Data Summary Table:

Property	Value	Source(s)
IUPAC Name	N-(4-fluorophenyl)acetamide	[12]
CAS Number	351-83-7	[12]
Molecular Weight	153.15 g/mol	[12]
Appearance	White to off-white solid	[14]
Melting Point	153-155 °C	PubChem
Solubility	Soluble in ethanol, acetone; limited in water	[14]

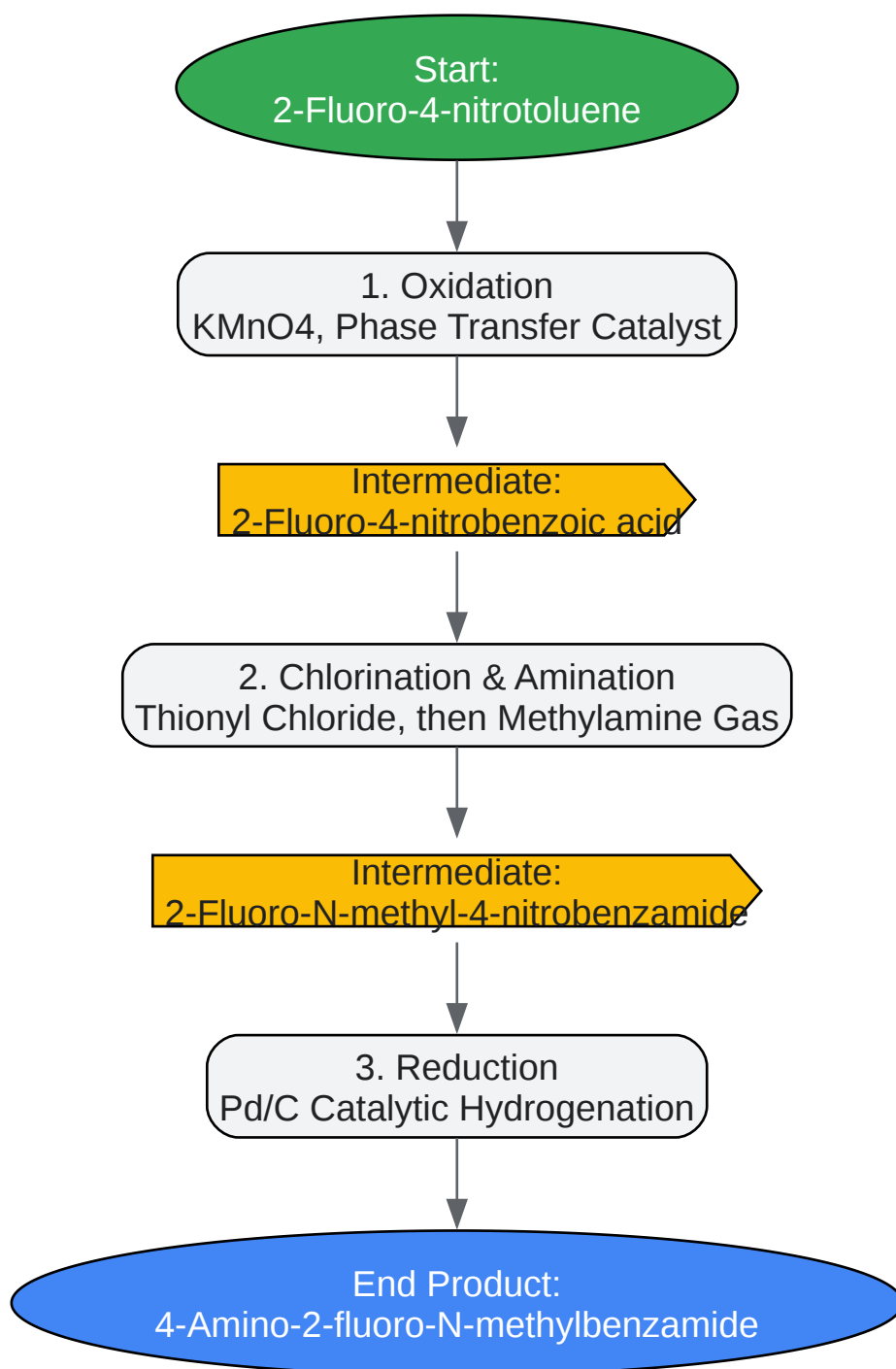
Field Insights and Applications: Fluorinated acetanilides are significant building blocks in pharmaceutical synthesis.<sup>[14]</sup> The fluorine atom enhances lipophilicity and can block sites of metabolic oxidation, improving a drug's pharmacokinetic profile.<sup>[4][5][14]</sup> Studies on the metabolism of 4-fluoroacetanilide in rats have shown that it undergoes N-deacetylation and subsequent defluorination to form metabolites of paracetamol, highlighting the complex metabolic pathways these compounds can enter.<sup>[15]</sup> Derivatives of this scaffold have been investigated for various biological activities, including antibacterial and anticancer properties.<sup>[16][17]</sup> However, it is crucial to note that many N-(fluorophenyl)acetamide isomers are classified as irritants to the skin, eyes, and respiratory system.<sup>[12][18][19]</sup>

## Class II: Fluoro-N-methylbenzamides

In this class, the core is a benzamide, with the fluorine on the phenyl ring and a methyl group on the amide nitrogen. These subtle structural shifts lead to vastly different applications compared to the acetanilides.

Nomenclature Deconstructed: For 4-fluoro-N-methylbenzamide, "benzamide" is the parent name, derived from benzoic acid.<sup>[7]</sup> "4-fluoro" indicates the fluorine's para-position on the benzene ring, and "N-methyl" specifies a methyl group is attached to the amide nitrogen.

Synthesis Protocol: Multi-step Industrial Preparation The synthesis of compounds like 4-amino-2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate, often involves a multi-step pathway suitable for large-scale production.



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